molecular formula C9H8N2O2 B012391 1-Phenylpyrazolidine-3,5-dione CAS No. 19933-22-3

1-Phenylpyrazolidine-3,5-dione

Cat. No.: B012391
CAS No.: 19933-22-3
M. Wt: 176.17 g/mol
InChI Key: JHRGJMLMFWJXOG-UHFFFAOYSA-N
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Description

1-Phenylpyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108218. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications :

    • It is used in the synthesis of hypolipidemic agents, which are effective in reducing serum cholesterol and triglyceride levels in rodents by inhibiting lipid synthesis-related enzymes (Simlot et al., 1994).
    • Certain derivatives of 1-Phenylpyrazolidine-3,5-dione have shown potent cytotoxic activity against various cancer cell lines, suggesting potential therapeutic use (Hall et al., 1992).
    • Mannich base derivatives of this compound exhibit promising analgesic activity (Tiwari & Singh, 2014).
  • Chemical Synthesis and Catalysis :

    • It is involved in the synthesis of novel heterocyclic derivatives using phase transfer catalysis, yielding compounds like pyrano[2,3-c]pyrazoles and pyrazolyl-thiazole (Khodairy & El-sayed, 2014).
    • Microwave-assisted reactions are utilized to synthesize 1-isonicotinoylpyrazolidine-3, 5-dione derivatives with antibacterial activity against various bacteria (Bharadwaj et al., 2011).
    • It is used in manganese(III) acetate-catalyzed hydroperoxidation of heterocyclic compounds, yielding hydroperoxides (Rahman & Nishino, 2003).
  • Material Science :

    • Microwave-assisted polycondensation of derivatives of this compound with diisocyanates produces novel polyureas (Mallakpour & Rafiee, 2004).
  • Agricultural Research :

Safety and Hazards

  • Precautionary Statements : Various precautions related to handling, storage, and disposal

Mechanism of Action

Target of Action

1-Phenylpyrazolidine-3,5-dione has been found to interact with several targets in anticancer studies. These targets include HER2 , EGFR , and the extracellular domain of the Tdp enzyme . These enzymes play crucial roles in cell growth and proliferation, making them important targets for anticancer drugs.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, thereby inhibiting their function . The binding energies and inhibition constants calculated in studies suggest that this compound is a potent inhibitor of these targets .

Biochemical Pathways

cell growth and proliferation . By inhibiting these enzymes, the compound could potentially disrupt these pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has been found to have good gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, skin permeation capability, and Caco-2 permeability. It is also metabolized by the cytochrome P450 (CYP) family of liver enzymes . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of this compound’s action is its potential anticancer effects . By inhibiting key enzymes involved in cell growth and proliferation, the compound may reduce the proliferation of cancer cells . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body could potentially affect the compound’s efficacy and stability. Additionally, factors such as pH and temperature could also influence the compound’s action .

Properties

IUPAC Name

1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRGJMLMFWJXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296189
Record name 1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19933-22-3
Record name 19933-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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